molecular formula C19H15N5O3 B6484983 4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 69722-23-2

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Cat. No. B6484983
CAS RN: 69722-23-2
M. Wt: 361.4 g/mol
InChI Key: AIKDQMPWPHBXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” belongs to a class of heterocyclic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are nitrogen-containing heterocyclic compounds that have been the focus of many studies due to their confirmed biological and pharmacological activities .

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide in lab experiments include its low cost and ease of synthesis. Additionally, it is a novel compound with potential applications in the field of scientific research. The limitations of using this compound in lab experiments include its lack of full understanding of its mechanism of action and biochemical and physiological effects.

Future Directions

For the study of 4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research. Additionally, further research into the synthesis of this compound, as well as its potential interactions with other enzymes, could be beneficial. Additionally, studies into the potential toxicity of this compound could be beneficial. Finally, further research into the potential applications of this compound in drug development could also be beneficial.

Synthesis Methods

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has been synthesized in a variety of ways, including a one-pot synthesis and a multi-step synthesis. The one-pot synthesis involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of anhydrous aluminum chloride as a catalyst to yield this compound. The multi-step synthesis involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst to form an intermediate, which is then reacted with ammonium acetate to yield this compound.

Scientific Research Applications

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has been found to have potential applications in the field of scientific research. It has been used in the study of the effect of benzamide derivatives on the inhibition of human cytochrome P450 enzymes. It has also been used in the study of the inhibitory effects of benzamide derivatives on the activity of human cytochrome P450 enzymes. Additionally, it has been used in the study of the inhibitory effects of benzamide derivatives on the activity of human cytochrome P450 enzymes.

properties

IUPAC Name

4-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-15-9-7-13(8-10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKDQMPWPHBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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